molecular formula C4H7NO3S B12218535 (3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide

(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide

Cat. No.: B12218535
M. Wt: 149.17 g/mol
InChI Key: DUTLZLJKFPZPQQ-PLNGDYQASA-N
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Description

(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide is a heterocyclic compound that features a thiophene ring with an N-hydroxyimino group and a 1,1-dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The reaction conditions often involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the N-hydroxyimino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide involves its interaction with specific molecular targets. The N-hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

(NZ)-N-(1,1-dioxothiolan-3-ylidene)hydroxylamine

InChI

InChI=1S/C4H7NO3S/c6-5-4-1-2-9(7,8)3-4/h6H,1-3H2/b5-4-

InChI Key

DUTLZLJKFPZPQQ-PLNGDYQASA-N

Isomeric SMILES

C\1CS(=O)(=O)C/C1=N\O

Canonical SMILES

C1CS(=O)(=O)CC1=NO

Origin of Product

United States

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